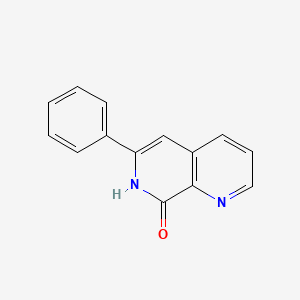![molecular formula C15H15NO2 B3058925 Ethanone, 2-amino-1-[4-(phenylmethoxy)phenyl]- CAS No. 92850-54-9](/img/structure/B3058925.png)
Ethanone, 2-amino-1-[4-(phenylmethoxy)phenyl]-
Overview
Description
Ethanone, 2-amino-1-[4-(phenylmethoxy)phenyl]- (also known as 4’-benzyloxyacetophenone) is a chemical compound with the molecular formula C₁₅H₁₄O₂ and a molecular weight of 226.2705 g/mol . Its IUPAC Standard InChI is InChI=1S/C15H14O2/c1-12(16)14-7-9-15(10-8-14)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 . The compound’s structure features a benzyl ether group attached to an acetophenone moiety.
Molecular Structure Analysis
The molecular structure of Ethanone, 2-amino-1-[4-(phenylmethoxy)phenyl]- consists of a central acetophenone core with an amino group (NH₂) and a phenylmethoxy (benzyloxy) group attached to the phenyl ring. The benzyl ether linkage is crucial for its biological activity and stability .
Scientific Research Applications
Heterocyclic Compounds Synthesis
Heterocyclic compounds play a crucial role in pharmaceuticals, medicinal, and drug research. The synthesis of such compounds, including those related to Ethanone, 2-amino-1-[4-(phenylmethoxy)phenyl]-, involves starting materials like 4-chlorophenol, known for their applications in active pharmaceutical ingredients. These synthesized compounds are explored for their antimicrobial activity against both gram-positive and gram-negative bacteria, utilizing chemical characterization and spectral data for identification (Wanjari, 2020).
Photoremovable Protecting Groups
In the field of organic synthesis, the development of photoremovable protecting groups for carboxylic acids is a significant area of research. Compounds related to Ethanone, 2-amino-1-[4-(phenylmethoxy)phenyl]-, such as 1-[2-(2-hydroxyalkyl)phenyl]ethanone, have been utilized as novel photoremovable protecting groups. These groups, when photolyzed, efficiently release the protected acid, showcasing the compound's potential in synthetic organic chemistry (Atemnkeng et al., 2003).
Novel Derivatives Synthesis
Research into the synthesis of novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing the tosyl moiety involves the interaction of compounds related to Ethanone, 2-amino-1-[4-(phenylmethoxy)phenyl]-. These derivatives have shown potential anticancer properties, particularly against liver and breast cancer, highlighting the compound's significance in the development of new therapeutic agents (Hessien et al., 2009).
Cu(II)-Photocatalyzed Reactions
The Cu(II)-photocatalyzed hydrocarboxylation of imines derived from Ethanone, 2-amino-1-[4-(phenylmethoxy)phenyl]- and other Schiff Base derivatives, utilizing CO2 to synthesize α-unsaturated aminocarboxylic acids, is an innovative approach in organic synthesis. These reactions, performed under mild conditions, yield excellent results and offer potential applications in pharmaceuticals and material science (Gordon et al., 2022).
Antimicrobial Properties and Molecular Docking
Ethanone, 1-(2-hydroxy-5-methyl phenyl), a compound related to Ethanone, 2-amino-1-[4-(phenylmethoxy)phenyl]-, found in various plant extracts, exhibits significant antimicrobial properties. Molecular docking studies have demonstrated the binding efficacy of this compound with proteins in Staphylococcus aureus, indicating its potential in developing new antimicrobial agents (Sri Satya et al., 2022).
properties
IUPAC Name |
2-amino-1-(4-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9H,10-11,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJKYNMAHQSKPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561884 | |
| Record name | 2-Amino-1-[4-(benzyloxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92850-54-9 | |
| Record name | 2-Amino-1-[4-(benzyloxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



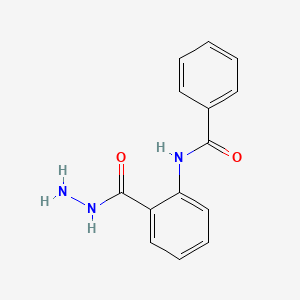


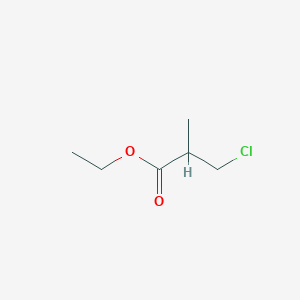

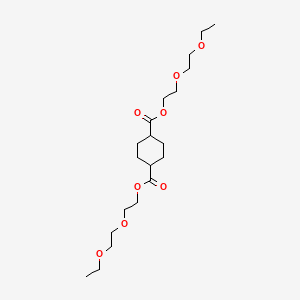

![5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3058859.png)
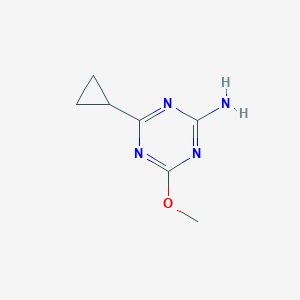
![1-Azaspiro[4.4]non-7-ene](/img/structure/B3058861.png)
